REACTION_CXSMILES
|
[CH3:1]CCCCCC.ClCCl.C[Zn]C.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])=[CH:17][CH:16]=1>ClCCl.CCCCCCC.O.Cl[Ti](Cl)(C)C.[Ti](Cl)(Cl)(Cl)Cl>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([OH:26])([CH3:1])[C:22]([F:24])([F:25])[F:23])=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
heptane dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.ClCCl
|
Name
|
dichloro(dimethyl)titanium
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Zn]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −30° C. for a further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was first prepared
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, this suspension was cooled to −40° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −40° C. for a further 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for a further 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were slowly added dropwise
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined dichloromethane phases were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent: 85:15 cyclohexane/ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |